molecular formula C27H44O2 B591247 24-Oxocholesterol CAS No. 17752-16-8

24-Oxocholesterol

Cat. No.: B591247
CAS No.: 17752-16-8
M. Wt: 400.65
Attention: For research use only. Not for human or veterinary use.
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Description

24-Oxocholesterol, also known as 24-ketocholesterol, is an oxysterol, a derivative of cholesterol. It is characterized by the presence of a keto group at the 24th carbon position of the cholesterol molecule. This compound is naturally occurring and plays a significant role in various biological processes, particularly in cholesterol metabolism and homeostasis .

Mechanism of Action

Target of Action

24-Oxocholesterol primarily targets cholesterol homeostasis within cells . It interacts with key genes involved in cholesterol synthesis and efflux, such as ABCA1 .

Mode of Action

This compound’s interaction with its targets leads to significant changes in cellular processes. When added to cells, it decreases cholesterol synthesis and up-regulates cholesterol efflux genes, including ABCA1 . This oxysterol’s synthesis occurs in a shunt of the mevalonate pathway, which also produces cholesterol .

Biochemical Pathways

This compound affects the mevalonate pathway , a crucial biochemical pathway for cholesterol production . Its synthesis parallels cholesterol synthesis, suggesting that this oxysterol functions as a safety valve to protect against the accumulation of newly-synthesized cholesterol .

Pharmacokinetics

It is known that its synthesis is subject to the same negative feedback regulation as cholesterol synthesis .

Result of Action

The action of this compound results in a decrease in cholesterol synthesis and an increase in cholesterol efflux . This leads to a reduction in SREBP transcriptional activity while increasing ABCA1 and LXR transcriptional activity . These changes help regulate cholesterol levels within cells, protecting against the accumulation of newly-synthesized cholesterol .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the addition of cholesterol to cells leads to a rapid and preferential inhibition of this compound synthesis . Furthermore, varying cholesterol synthetic rates by pre-treatment with a statin, or lipoprotein cholesterol loading of macrophages, can also affect the synthesis of this compound .

Biochemical Analysis

Biochemical Properties

24-Oxocholesterol is involved in the first steps of cholesterol metabolism . It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with liver X receptors (LXRs), which are nuclear receptors that control the expression of genes involved in cholesterol homeostasis . The nature of these interactions involves the binding of this compound to these receptors, thereby influencing their activity .

Cellular Effects

This compound has various effects on different types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to decrease cholesterol synthesis and up-regulate cholesterol efflux genes, including ABCA1 .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it binds to LXRs, leading to the transcriptional activation of genes involved in cholesterol homeostasis . This results in decreased cholesterol synthesis and increased cholesterol efflux .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. It has been shown that the synthesis of this compound parallels cholesterol synthesis, suggesting that it functions as a safety valve to protect against the accumulation of newly-synthesized cholesterol .

Metabolic Pathways

This compound is involved in the cholesterol metabolism pathway . It interacts with various enzymes in this pathway, including those involved in the synthesis and efflux of cholesterol .

Subcellular Localization

Cholesterol, from which this compound is derived, is known to be synthesized in the endoplasmic reticulum

Preparation Methods

Synthetic Routes and Reaction Conditions: 24-Oxocholesterol can be synthesized through the oxidation of cholesterol. One common method involves the use of microbial transformation, where specific fungi or bacteria are employed to oxidize cholesterol to this compound. This process is highly regio- and stereoselective, making it an efficient method for producing this compound .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of biocatalysts to facilitate the oxidation process. The use of whole-cell biocatalysts or purified enzymes can lead to various structural modifications, including hydroxylation and dehydrogenation, which are essential for the production of this compound .

Chemical Reactions Analysis

Types of Reactions: 24-Oxocholesterol undergoes several types of chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of other oxysterols.

    Reduction: Reduction reactions can convert this compound back to cholesterol or other derivatives.

    Substitution: Substitution reactions can introduce different functional groups at various positions on the molecule.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

24-Oxocholesterol has numerous applications in scientific research, including:

    Chemistry: Used as a precursor for synthesizing other oxysterols and studying cholesterol oxidation pathways.

    Biology: Plays a role in cellular cholesterol homeostasis and is involved in the regulation of cholesterol synthesis and efflux.

    Medicine: Investigated for its potential role in neurodegenerative diseases, such as Alzheimer’s disease, due to its ability to cross the blood-brain barrier and influence brain cholesterol metabolism.

    Industry: Utilized in the production of steroidal drugs and other pharmaceutical compounds

Comparison with Similar Compounds

Uniqueness of 24-Oxocholesterol: this compound is unique due to its specific interaction with LXRs and its ability to cross the blood-brain barrier, making it particularly relevant in neurological research. Its role in regulating cholesterol homeostasis also distinguishes it from other oxysterols, which may have different primary functions or targets .

Properties

IUPAC Name

(6R)-6-[(3S,10R,13R,17R)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H44O2/c1-17(2)25(29)11-6-18(3)22-9-10-23-21-8-7-19-16-20(28)12-14-26(19,4)24(21)13-15-27(22,23)5/h7,17-18,20-24,28H,6,8-16H2,1-5H3/t18-,20+,21?,22-,23?,24?,26+,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGLNLCWHYQYRGQ-LBEZNTKZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(=O)C(C)C)[C@H]1CCC2[C@@]1(CCC3C2CC=C4[C@@]3(CC[C@@H](C4)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H44O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is the significance of 24-Oxocholesterol in biological systems?

A1: this compound is an oxygenated derivative of cholesterol. While it's found in various organisms, its biological role is not fully understood. Research suggests it might be involved in cholesterol homeostasis and potentially impact cell signaling pathways. For instance, [] this compound acetate was identified as one of the compounds exhibiting a positive correlation with the antimutagenicity of colored rice seed extracts. This finding suggests its potential role in protecting against mutations, a key aspect of maintaining cellular health.

Q2: Can this compound be synthesized, and if so, what are the key steps involved?

A2: Yes, this compound can be chemically synthesized. One approach involves starting with readily available compounds like fucosterol. [] Fucosterol is converted to this compound through a series of chemical reactions, including the introduction of a hydroxyl group at the 1α position. This method allows for the controlled production of this compound, which is essential for further biological and chemical studies.

Q3: Are there any known natural sources of this compound?

A3: Yes, this compound has been identified in various natural sources. It was successfully isolated from the marine brown alga Pelvetia canaliculata [, ], demonstrating its presence in marine environments. This finding suggests that marine organisms could be potential sources for obtaining this compound for research purposes.

Q4: Has this compound been investigated for potential therapeutic applications?

A4: While not a direct therapeutic target itself, this compound has drawn attention due to its potential relevance in certain diseases, particularly melanoma. [] Computational simulations suggest that this compound acetate could act as an inhibitor of B-Raf V600E, a protein often mutated in melanoma. This research highlights the potential of exploring this compound and its derivatives in the development of novel melanoma therapies.

Q5: What are the analytical techniques used to identify and quantify this compound?

A5: Various analytical techniques are employed to study this compound. One commonly used method is chromatography, particularly Gas Chromatography-Mass Spectrometry (GC-MS). This technique allows for the separation and identification of this compound from complex mixtures based on its mass-to-charge ratio, providing valuable structural information. Additionally, spectroscopic techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can be used to elucidate its structure and confirm its identity. [, ] These techniques are crucial for both isolating and characterizing this compound from various sources and for monitoring its levels in biological samples.

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